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Quinoclamine NF-kB inhibition mechanism
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Compound Focus: Quinoclamine

CAS No.: 2797-51-5

Cat. No.: S540867

Molecular Mechanism of Action

Quinoclamine inhibits NF-kB activity by targeting key steps in the canonical signaling pathway, preventing

the transcription factor from activating its target genes [1].
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Quinoclamine inhibits NF-kB signaling by blocking IKK complex activity and p65 nuclear translocation.

[1]

Quantitative Pharmacological Data

The table below summarizes key experimental findings on quineclamine's inhibitory activity:

Result /

Parameter Experimental System Value Context / Significance
IC50 (NF-kB Inhibition) HepG2 cells 1.7 uM Concentration for 50%
[2] inhibition of endogenous NF-

KB activity.
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. Result / L
Parameter Experimental System - Context / Significance
alue

TC50 (Cytotoxicity) [1] HepG2 cells 12.5 uM Concentration causing 50%

reduction in cell viability.
Inhibition of IkB-a HepG2/NF-kB cells Observed at Mechanistic evidence; Western
Phosphorylation [1] 1-4 yM blot analysis.
Inhibition of p65 HepG2/NF-kB cells Observed at Mechanistic evidence; Western
Translocation [1] 1-4 yM blot/imaging.
Broad-Spectrum Lung (A-549) & Breast Activity Suppressed induced NF-kB
Activity [1] [2] (MCF7) cancer lines confirmed activities in multiple cancer

types.

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are the key methodologies from the

primary study [1].

Cell Culture and Treatment

e Cell Lines: Human hepatocellular carcinoma (HepG2, Hep3B), normal liver (Chang liver), breast
adenocarcinoma (MCF7), lung epithelial (A-549).

¢ Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-
inactivated fetal bovine serum, streptomycin (100 pg/mL), and penicillin (100 units/mL). Cells were
maintained at 37°C in a humidified incubator with 5% CO-.

¢ Quinoclamine Treatment: The compound was dissolved in DMSO to a 200 mM stock concentration
and stored at -30°C. Cells were treated with various amounts of quinoclamine when they reached
100% confluence. For induction studies, treatment was performed in the presence of 100 ng/mL TPA
(12-O-tetradecanoylphorbol-13-acetate).

Key Assay Protocols
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o NF-xB Luciferase Reporter Assay

o Purpose: To quantify NF-kB transcriptional activity.
o Procedure:
= Cells (HepG2/NF-kB recombinant, or others transfected with pNF-kB-Luc plasmid) were
cultured in 24-well plates.
= After 24 hours, cells were treated with quinoclamine (with or without TPA) for another 24
hours.
= Cells were washed with ice-cold PBS and lysed with Triton lysis buffer.
= Luciferase activity in the cell lysate was measured using a luminometer. The IC50 was
determined as the concentration causing 50% inhibition of NF-kB activity.

e Western Blot Analysis

o Purpose: To evaluate the effect on IkB-a phosphorylation and p65 levels.
o Procedure:
= HepG2/NF-kB cells were treated with quinoclamine for 30 minutes.
= Cells were lysed with SDS sample buffer.
= Proteins (2 ug per lane) were separated by 10% SDS-PAGE and transferred to a
nitrocellulose membrane.
= Membranes were probed with specific primary antibodies against p65, IkB-a, and
phosphorylated IkB-a.
= Bound antibody was detected using a peroxidase-conjugated secondary antibody and
visualized by chemiluminescence. Band intensities were quantified using a gel analyzer.

e MTT Cell Viability Assay

o Purpose: To determine compound cytotoxicity and calculate the TC50.
o Procedure:
= Cells were subcultured and treated with quinoclamine for 24 hours.
= MTT reagent was added to the cells and incubated to allow formazan crystal formation by
metabolically active cells.
= The crystals were dissolved, and the absorbance was measured. Cell viability was
calculated relative to solvent-treated controls.

Research Implications and Context

¢ Anti-Cancer Potential: Quinoclamine's suppression of NF-kB, a key regulator of cell growth and
apoptosis, underpins its anti-cancer potential. Transcriptomic analysis showed it affects genes
involved in cell cycle and apoptosis [1].
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e Drug Metabolism Interference: A notable finding is that quinoclamine down-regulates UDP
glucuronosyltransferase (UGT) genes [1]. This suggests it could slow the excretion of co-
administered drugs metabolized by UGTs, a critical consideration for therapeutic use and drug-drug
interactions.

¢ Research-Grade Status: It is crucial to note that the existing data is preclinical. Quinoclamine is
currently used in research to study NF-kB biology [2] and is not an approved therapeutic agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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